molecular formula C12H17N3O2 B1408466 3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine CAS No. 1955523-09-7

3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

Cat. No. B1408466
M. Wt: 235.28 g/mol
InChI Key: YXNFDZISLOKKRV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is unique and complex. It contains a tetrahydrofuran group, which is a heterocyclic ether, attached to a pyridazine ring via a methoxy group. The pyridazine ring is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, pyridazine derivatives are known to participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis Techniques

Research has explored the synthesis and properties of various pyridazine derivatives. For instance, Śladowska et al. (2004) studied the synthesis of N-methyl and N-phenyl derivatives of 1,4-dioxo-1,2,3,4-tetrahydropyrido[3,4-d]pyridazines, highlighting the formation of specific isomers under different reaction conditions (Śladowska et al., 2004). Similarly, Sallam et al. (2021) synthesized 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine and conducted extensive structural analysis through spectroscopic techniques and X-ray diffraction, offering insights into the structural and electronic properties of pyridazine analogs (Sallam et al., 2021).

Structural Insights

Detailed structural and energy analysis of pyridazine compounds, such as those conducted by Sallam et al. (2021), provide valuable information about the molecular geometry, electronic configuration, and intermolecular interactions. These findings are crucial for understanding the reactivity and potential applications of these compounds in various scientific domains (Sallam et al., 2021).

Applications in Material Science and Chemistry

Reactivity and Synthesis of Novel Compounds

The reactivity of pyridazine derivatives has been explored for the synthesis of new compounds with potential applications in material science and chemistry. For example, the study by Kandile et al. (2010) investigated the synthesis of novel heterocyclic systems and explored the effect of silver nanoparticles on the biological activity efficiency of these systems (Kandile et al., 2010).

Advanced Synthesis Techniques

Advanced synthesis techniques, such as the microwave-assisted synthesis of pyridazines described by Hoogenboom et al. (2006), showcase the continuous evolution of methodologies to efficiently produce these compounds. Such techniques contribute to the development of novel materials with enhanced properties and applications (Hoogenboom et al., 2006).

properties

IUPAC Name

3-(oxolan-2-ylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-10(16-5-1)8-17-12-6-9-7-13-4-3-11(9)14-15-12/h6,10,13H,1-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNFDZISLOKKRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NN=C3CCNCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901137421
Record name Pyrido[4,3-c]pyridazine, 5,6,7,8-tetrahydro-3-[(tetrahydro-2-furanyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

CAS RN

1955523-09-7
Record name Pyrido[4,3-c]pyridazine, 5,6,7,8-tetrahydro-3-[(tetrahydro-2-furanyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955523-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[4,3-c]pyridazine, 5,6,7,8-tetrahydro-3-[(tetrahydro-2-furanyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
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3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
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3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
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3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
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3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Reactant of Route 6
3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

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